sEH Inhibition Potency: The Ethoxypyridine Warhead Delivers Sub‑Nanomolar Ki Relative to Bromo‑ and Benzofuran Analogs
In the US 10377744/11123311/11723929 patent family, the ethoxy‑substituted pyridyl‑piperidine‑imidazolidinedione scaffold (Compound 36) displayed a Ki of 0.080 nM against recombinant human sEH expressed in baculovirus, measured by a FRET‑based displacement assay [1]. In contrast, the bromopyridine analog (Compound 20) exhibited a Ki of 0.490 nM under identical assay conditions [2]. The 6‑fold difference demonstrates that the electron‑donating ethoxy group significantly enhances binding affinity relative to the electron‑withdrawing bromo substituent, underscoring the value of the 2‑ethoxypyridine‑3‑carbonyl motif in achieving maximal target engagement.
| Evidence Dimension | Ki (recombinant human sEH) |
|---|---|
| Target Compound Data | 0.080 nM (Compound 36, ethoxy analog) |
| Comparator Or Baseline | 0.490 nM (Compound 20, bromopyridine analog) |
| Quantified Difference | ~6‑fold potency advantage |
| Conditions | Baculovirus‑expressed human sEH; FRET displacement of ACPU substrate; 1 h incubation |
Why This Matters
A 6‑fold lower Ki translates directly to a lower required dose in cellular and in vivo models, reducing the risk of off‑target effects and compound cost per experiment.
- [1] BindingDB. BDBM409016 (US10377744, Compound 36) – Ki = 0.080 nM vs. human sEH. Retrieved 2025. View Source
- [2] BindingDB. BDBM408999 (US10377744, Compound 20) – Ki = 0.490 nM vs. human sEH. Retrieved 2025. View Source
